molecular formula C20H22N2O5S B11529158 ethyl 2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

ethyl 2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B11529158
M. Wt: 402.5 g/mol
InChI Key: ZFWGPUYMXCTWNJ-UHFFFAOYSA-N
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Description

ETHYL 2-(2-METHYL-3-NITROBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry. This compound, in particular, is characterized by its unique structure, which includes a thiophene ring fused with a cycloheptane ring and substituted with various functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-METHYL-3-NITROBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE can be achieved through a multi-step process involving the following key reactions:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Cyclization: The cycloheptane ring is formed through a cyclization reaction, which can be achieved using various cyclization agents and conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to improve reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-METHYL-3-NITROBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amino group, which can further undergo various transformations.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the thiophene ring.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-METHYL-3-NITROBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and ion channels. The presence of the nitrobenzamido group suggests potential interactions with biological macromolecules through hydrogen bonding, hydrophobic interactions, and electrostatic interactions .

Comparison with Similar Compounds

ETHYL 2-(2-METHYL-3-NITROBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives such as:

Properties

Molecular Formula

C20H22N2O5S

Molecular Weight

402.5 g/mol

IUPAC Name

ethyl 2-[(2-methyl-3-nitrobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C20H22N2O5S/c1-3-27-20(24)17-14-8-5-4-6-11-16(14)28-19(17)21-18(23)13-9-7-10-15(12(13)2)22(25)26/h7,9-10H,3-6,8,11H2,1-2H3,(H,21,23)

InChI Key

ZFWGPUYMXCTWNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C

Origin of Product

United States

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